molecular formula C3H4N2 B569392 1H-Pyrazole-3,4,5-d3 CAS No. 51038-79-0

1H-Pyrazole-3,4,5-d3

Cat. No.: B569392
CAS No.: 51038-79-0
M. Wt: 71.097
InChI Key: WTKZEGDFNFYCGP-CBYSEHNBSA-N
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Description

1H-Pyrazole-3,4,5-d3 is a deuterated derivative of pyrazole, characterized by the presence of three deuterium atoms at positions 3, 4, and 5 of the pyrazole ring. Pyrazole itself is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The deuterium substitution in this compound makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4,5-d3 can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. The reaction typically proceeds under mild conditions, often employing a catalyst such as silver or copper. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles. Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3,4,5-d3 undergoes various chemical reactions, including:

    Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.

    Reduction: Reduction of pyrazoles can yield pyrazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1H-Pyrazole-3,4,5-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,4,5-d3 depends on its specific application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, pyrazoles are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation. The deuterium atoms in this compound can influence the compound’s metabolic stability and interaction with biological targets.

Comparison with Similar Compounds

    1H-Pyrazole: The non-deuterated parent compound.

    3,5-Dimethyl-1H-pyrazole: A methyl-substituted derivative.

    1H-Pyrazole-4-carboxylic acid: A carboxyl-substituted derivative.

Uniqueness: 1H-Pyrazole-3,4,5-d3 is unique due to its deuterium substitution, which provides distinct advantages in isotopic labeling studies. The presence of deuterium atoms can enhance the compound’s stability and alter its pharmacokinetic properties compared to non-deuterated analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1H-Pyrazole-3,4,5-d3 can be achieved through the reaction of hydrazine hydrate with deuterated acetylacetone, followed by cyclization with deuterated ethyl acetoacetate.", "Starting Materials": [ "Deuterated acetylacetone", "Hydrazine hydrate", "Deuterated ethyl acetoacetate" ], "Reaction": [ "Step 1: React deuterated acetylacetone with hydrazine hydrate to form the corresponding hydrazone derivative.", "Step 2: Add deuterated ethyl acetoacetate to the reaction mixture and stir to promote cyclization.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS No.

51038-79-0

Molecular Formula

C3H4N2

Molecular Weight

71.097

IUPAC Name

3,4,5-trideuterio-1H-pyrazole

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D

InChI Key

WTKZEGDFNFYCGP-CBYSEHNBSA-N

SMILES

C1=CNN=C1

Synonyms

3,4,5-Trideuteropyrazole;  Pyrazole-3,4,5-d3

Origin of Product

United States

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